2-(Chloromethyl)phenethyl acetate
Description
2-(Chloromethyl)phenethyl acetate is an organochlorine compound featuring a phenethyl backbone (a benzene ring with a two-carbon ethyl chain) substituted with a chloromethyl (-CH₂Cl) group and an acetate ester (-OAc) at the terminal ethyl position. The chloromethyl group enhances reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions, which are critical in synthetic chemistry .
Properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWXXNMIFWZJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383499 | |
| Record name | 2-(chloromethyl)phenethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100126-78-1 | |
| Record name | 2-(chloromethyl)phenethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)phenethyl acetate typically involves the esterification of 2-[2-(Chloromethyl)phenyl]ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)phenethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 2-[2-(Hydroxymethyl)phenyl]ethyl acetate, 2-[2-(Aminomethyl)phenyl]ethyl acetate, etc.
Oxidation: Products include 2-[2-(Chloromethyl)phenyl]acetic acid or 2-[2-(Chloromethyl)phenyl]acetaldehyde.
Reduction: Products include 2-[2-(Chloromethyl)phenyl]ethanol.
Scientific Research Applications
2-(Chloromethyl)phenethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)phenethyl acetate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key properties of 2-(Chloromethyl)phenethyl acetate with structurally related esters and chlorinated aromatic compounds:
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| This compound* | C₁₁H₁₁ClO₂ | 210.66 | ~250 (estimated) | Low in water | Chloromethyl, phenethyl, ester |
| Phenethyl acetate | C₁₀H₁₂O₂ | 164.20 | 232 | Insoluble | Phenethyl, ester |
| 2-Chlorophenyl acetate | C₈H₇ClO₂ | 170.59 | 211 | Slightly soluble | Chlorophenyl, ester |
| Methyl 2-(2-chlorophenyl)acetate | C₉H₉ClO₂ | 184.62 | 128 | Low solubility | Chlorophenyl, methyl ester |
| 2-(2-Chloroethoxy)ethyl acetate | C₆H₁₁ClO₃ | 166.60 | 198–202 | Miscible in organics | Chloroethoxy, ester |
*Estimated data based on analogs; exact values require experimental validation.
Key Observations:
- Reactivity: The chloromethyl group in this compound increases electrophilicity compared to non-chlorinated analogs like phenethyl acetate, making it reactive toward nucleophiles (e.g., in alkylation reactions) .
- Stability : Chlorinated aromatic esters (e.g., 2-chlorophenyl acetate) exhibit greater thermal stability than aliphatic chlorinated esters (e.g., 2-(2-chloroethoxy)ethyl acetate) due to resonance stabilization of the aryl chloride .
a) Pharmaceutical and Agrochemical Intermediates
- Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7): Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and fungicides. Its chlorophenyl group enhances binding to target enzymes .
- Methyl(2E)-2-(chloromethyl)phenylacetate : A strobilurin derivative with applications in fungicides. The chloromethyl group improves bioavailability and environmental persistence .
b) Fragrance and Industrial Uses
- Phenethyl acetate (CAS 103-45-7): Widely used in perfumery for its floral scent. Lacks chlorine, reducing toxicity concerns but limiting chemical versatility .
- 2-(Chloroethoxy)ethyl acetate : Functions as a plasticizer and lubricant additive due to its polar chloroethoxy group, which improves miscibility in hydrophobic matrices .
Biological Activity
2-(Chloromethyl)phenethyl acetate (CAS No. 100126-78-1) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
This compound is characterized by its chloromethyl group attached to a phenethyl backbone, with an acetate functional group. Its molecular formula is , and it exhibits a moderate polarity due to the presence of both hydrophobic (phenyl) and hydrophilic (acetate) components.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Cyclooxygenase Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. This suggests a potential anti-inflammatory effect.
- Cell Signaling Modulation : It may influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation.
Biological Activity Overview
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound exhibited significant inhibition of COX-2, which is implicated in inflammatory responses. The IC50 values for COX-2 inhibition were reported at approximately 3.11 μM, indicating a potent anti-inflammatory activity .
- Anticancer Activity : Research involving azacoumarin derivatives derived from related structures indicated notable cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. These findings suggest that further exploration of derivatives based on this compound could yield valuable insights for anticancer drug development .
- Enzymatic Activity Studies : Enzymatic assays have shown that derivatives can act as effective inhibitors in various biochemical reactions, enhancing the understanding of their potential applications in medicinal chemistry .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely underexplored; however, it is expected to exhibit properties similar to other ester compounds:
- Absorption : Likely well-absorbed due to its lipophilicity.
- Distribution : Expected widespread distribution in body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
